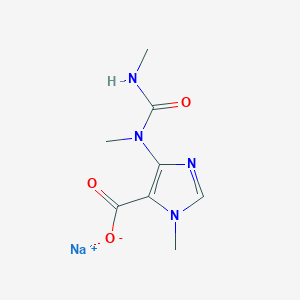

Caffeidine Acid Sodium Salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11N4NaO3 |

|---|---|

Molecular Weight |

234.19 g/mol |

IUPAC Name |

sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate |

InChI |

InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1 |

InChI Key |

NVQQLDXESYQGPR-UHFFFAOYSA-M |

Canonical SMILES |

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Caffeidine Acid Sodium Salt

Precursor Synthesis and Functionalization Leading to Caffeidine (B195705) Acid Salt Forms

The formation of Caffeidine Acid Sodium Salt begins with the synthesis of its core precursor, the caffeidine structure, followed by the introduction of an acidic group capable of forming a stable sodium salt.

Synthetic Routes to the Caffeidine Core Structure and its Precursors

The primary and most direct route to the caffeidine core structure involves the alkaline hydrolysis of caffeine (B1668208). nih.gov Caffeine, a methylxanthine alkaloid, undergoes ring opening when subjected to strong alkaline conditions and heat. This process breaks the imidazole (B134444) ring of the caffeine molecule to yield caffeidine. google.com

The reaction is typically initiated by treating caffeine with a strong base, such as sodium hydroxide (B78521). The thermolysis of caffeine in the presence of an alkali effectively cleaves the heterocyclic ring system. google.com While caffeidine is the resulting core structure, it is known to be chemically unstable and susceptible to oxidation when exposed to air, making it difficult to store for extended periods. google.com This inherent instability necessitates its conversion to more stable forms, such as salts.

Introduction of Acidic Functionalities for Sodium Salt Formation

During the same alkaline hydrolysis process that yields caffeidine, a related compound, Caffeidine Acid, is also formed. nih.gov Caffeidine Acid, chemically known as N-[4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea, is a key intermediate in the synthesis of the target sodium salt. nih.gov The formation of this compound involves the cleavage of the caffeine molecule and the subsequent introduction of a carboxylic acid (-COOH) functional group. This acidic moiety is the critical site for the formation of the sodium salt.

The transformation from caffeine to Caffeidine Acid under alkaline conditions provides a direct precursor with the necessary acidic functionality. This carboxylic acid group can readily undergo a neutralization reaction with a sodium-containing base to form the stable this compound. boropharm.com

Optimization of Salt Formation Methodologies

The efficient synthesis of this compound requires careful optimization of reaction conditions, including the choice of solvent systems and methods to enhance yield and purity.

Solvent Systems and Reaction Conditions for this compound Synthesis

The conversion of Caffeidine Acid to its sodium salt is typically an acid-base neutralization reaction. The selection of an appropriate solvent system is crucial for ensuring complete reaction, facilitating product isolation, and maximizing purity. The ideal solvent should be one in which the Caffeidine Acid has some solubility, and the resulting sodium salt is either soluble for further processing or, more ideally, insoluble, allowing for precipitation and easy separation.

A common approach involves dissolving the Caffeidine Acid precursor in a suitable solvent and then adding a sodium base, such as sodium hydroxide or sodium bicarbonate. Water can be used as a solvent, given the solubility of many organic salts. However, organic solvents or aqueous-organic mixtures may also be employed to control solubility and precipitation.

Key reaction parameters that require optimization include:

Temperature: A patent for the synthesis of a related compound, caffeidine nitrate (B79036), specifies reaction temperatures between 80-130°C for the initial hydrolysis of caffeine. google.com The subsequent salt formation (neutralization) is often performed at a lower temperature, with cooling to 8-12°C to induce crystallization and improve recovery. google.com

pH Control: Precise control of pH is essential during the neutralization step to ensure complete conversion to the salt form without causing degradation of the product.

Reaction Time: The duration of the initial hydrolysis can range from 0.5 to 6 hours to ensure the complete conversion of caffeine. google.com The subsequent salt formation is typically a rapid acid-base reaction.

| Parameter | Typical Range/Condition | Purpose | Reference |

|---|---|---|---|

| Reactant Ratio (Caffeine:Alkali) | 1:4 to 1:10 (by mass) | Ensures complete hydrolysis of caffeine. | google.com |

| Hydrolysis Temperature | 80-130 °C | Provides sufficient energy for imidazole ring opening. | google.com |

| Hydrolysis Time | 0.5 - 6 hours | Drives the reaction to completion. | google.com |

| Neutralization/Salt Formation Temp. | Cooling to 8-12 °C | Promotes crystallization and precipitation of the salt. | google.com |

| Solvent for Salt Formation | Water, Ethanol (B145695), Methanol (B129727), or mixtures | Solubilizes reactants and influences product precipitation. | General Principle |

Yield Enhancement and Purity Control in this compound Preparations

Maximizing the yield and ensuring the high purity of the final product are critical objectives. Several strategies can be employed:

Crystallization: This is a primary method for purification. After the salt is formed in solution, conditions can be altered (e.g., cooling, adding an anti-solvent) to induce crystallization. This process selectively isolates the desired salt, leaving impurities behind in the mother liquor.

Filtration and Washing: Once the crystalline product has formed, it is separated from the reaction mixture via filtration. The resulting filter cake is typically washed with a cold solvent (often the same one used for the reaction) to remove any residual impurities without dissolving a significant amount of the product. google.com

Drying: The purified product must be thoroughly dried to remove any residual solvent. Vacuum drying at a controlled temperature (e.g., 35-40°C) is often used to obtain the final, stable solid product without causing thermal degradation. google.com

| Technique | Description | Objective |

|---|---|---|

| Recrystallization | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals. | Removes soluble impurities and improves the crystalline structure. |

| Solvent Washing | Washing the filtered solid product with a small amount of cold, pure solvent. | Removes surface impurities and residual mother liquor. |

| pH Adjustment | Carefully controlling the final pH of the solution to ensure the salt fully precipitates while keeping potential acidic or basic impurities dissolved. | Maximizes yield of the desired salt form. |

| Vacuum Drying | Drying the final product under reduced pressure at a mild temperature. | Removes residual solvents without causing product decomposition. |

Novel Derivatization Approaches from this compound

The structure of Caffeidine Acid contains multiple functional groups, primarily the carboxylic acid and the urea (B33335) moiety, which present opportunities for further chemical modification or derivatization. Starting from the stable sodium salt allows for controlled subsequent reactions.

The carboxylic acid group is a versatile handle for derivatization. Potential transformations include:

Esterification: The sodium salt can be converted back to the free acid and subsequently reacted with various alcohols under acidic conditions (e.g., Fischer esterification) to produce a range of esters. These esters could modify the molecule's solubility and pharmacokinetic properties.

Amidation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using coupling reagents) and reacted with primary or secondary amines to form amides. This introduces new functional groups and allows for the attachment of other molecular fragments.

Reduction: The carboxylic acid could potentially be reduced to a primary alcohol, offering another site for further functionalization.

The urea moiety also offers sites for derivatization, although these reactions may be more complex. The N-H protons of a urea can, under certain conditions, be substituted, allowing for the introduction of other alkyl or aryl groups.

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohols (e.g., Methanol, Ethanol) with an acid catalyst | Caffeidine Acid Esters |

| Amidation | Carboxylic Acid | Amines with coupling agents (e.g., DCC, EDC) | Caffeidine Acid Amides |

| Acid Chloride Formation | Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Caffeidine Acyl Chloride |

| Reduction | Carboxylic Acid | Strong reducing agents (e.g., LiAlH₄) | Caffeidinyl Alcohol |

These derivatization strategies provide pathways to systematically modify the structure of this compound, enabling the exploration of new chemical entities with potentially altered physical, chemical, and biological properties.

Modifications at the Carboxylic Acid Moiety

The sodium carboxylate functional group on the C5 position of the imidazole ring is a versatile handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives, including esters and amides, which can alter the compound's physicochemical properties.

The initial step for many derivatization strategies involves the conversion of the sodium salt to its corresponding free acid, Caffeidine Acid, through careful acidification. This free carboxylic acid can then be activated or directly reacted to yield further derivatives.

Esterification: Esters can be synthesized directly from the sodium salt via nucleophilic substitution (SN2 reaction) with alkyl halides. youtube.com This method is particularly effective for producing primary and secondary alkyl esters. Alternatively, the free carboxylic acid can be subjected to Fischer esterification in the presence of an alcohol and an acid catalyst.

Interactive Data Table: Potential Ester Derivatives of Caffeidine Acid

| Target Ester | Reagent | Reaction Type |

| Caffeidine Acid Methyl Ester | Iodomethane or Dimethyl Sulfate | SN2 on Salt |

| Caffeidine Acid Ethyl Ester | Bromoethane or Ethyl Tosylate | SN2 on Salt |

| Caffeidine Acid Benzyl Ester | Benzyl Bromide | SN2 on Salt |

| Caffeidine Acid t-Butyl Ester | Isobutylene, H2SO4 (catalyst) | Fischer (from free acid) |

Amidation: Amide derivatives are accessible through several routes. The most common involves the activation of the free carboxylic acid with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), followed by the addition of a primary or secondary amine. researchgate.net Direct coupling of the sodium carboxylate salt with amines is also possible using specific modern coupling agents, which can be advantageous when the free acid is unstable. nih.gov

Interactive Data Table: Potential Amide Derivatives of Caffeidine Acid

| Target Amide | Reagent(s) | General Method |

| N-Ethyl Caffeidinamide | Ethylamine, HBTU, DIPEA | Peptide coupling from free acid |

| N-Phenyl Caffeidinamide | Aniline, PyBOP | Peptide coupling from free acid |

| N,N-Diethyl Caffeidinamide | Diethylamine, EDC, HOBt | Peptide coupling from free acid |

| Caffeidinoyl Morpholine | Morpholine, T3P | Peptide coupling from free acid |

Strategic Substitutions on the Caffeidine Ring System

The imidazole core of this compound presents opportunities for substitution, although it is less reactive than the carboxylic acid moiety. In the parent caffeine molecule, the C8 position (equivalent to the C2 position of the imidazole ring) is the most common site for modification. pharmaguideline.com A similar strategy could theoretically be applied to the caffeidine ring system.

Electrophilic aromatic substitution on the imidazole ring generally occurs at the C4 or C5 positions; however, in Caffeidine Acid, these positions are already fully substituted. uobabylon.edu.iqglobalresearchonline.net Therefore, functionalization would likely target the C2 position. A plausible strategy involves an initial halogenation step, creating a reactive intermediate that can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles.

Interactive Data Table: Hypothetical C2-Substituted Caffeidine Acid Derivatives

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-Caffeidine Acid Derivative |

| 2a | Thiolation | Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-Caffeidine Acid Derivative |

| 2b | Amination | Pyrrolidine | 2-(Pyrrolidin-1-yl)-Caffeidine Acid Derivative |

| 2c | Alkoxylation | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-Caffeidine Acid Derivative |

This two-step approach could yield a library of novel compounds with diverse functionalities at the C2 position, potentially modulating biological activity or other chemical properties.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis and derivatization of this compound focuses on minimizing environmental impact, reducing waste, and using safer materials. nih.gov

Greening the Hydrolysis Pathway: The primary formation route, alkaline hydrolysis of caffeine, is inherently green in its use of water as a solvent. researchgate.net Further greening of this process could involve:

Biocatalysis: Exploring the use of enzymes or whole-cell microorganisms for the hydrolysis step. While many known caffeine-degrading microbes operate via N-demethylation or C-8 oxidation, the potential for specific hydrolases exists. mdpi.comwikipedia.org Enzymatic hydrolysis could offer high selectivity under mild, aqueous conditions, significantly reducing energy consumption and by-product formation. nih.gov

Sustainable Derivatization Strategies: For the derivatization reactions discussed, green principles can be applied by:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like DMF or chlorinated solvents with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or performing reactions in water where possible. google.com

Atom Economy: Utilizing catalytic reagents over stoichiometric ones, particularly in amidation reactions, to maximize the incorporation of reactant atoms into the final product.

Interactive Data Table: Application of Green Chemistry Principles

| Principle | Application to Caffeidine Acid Synthesis/Derivatization |

| Waste Prevention | Use of catalytic methods; optimizing reactions to maximize yield and minimize by-products. |

| Safer Solvents | Utilizing water for hydrolysis; replacing hazardous organic solvents in derivatization steps. mdpi.com |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure where possible; exploring enzymatic routes that operate under mild conditions. nih.gov |

| Use of Renewable Feedstocks | Starting from naturally sourced caffeine; using bio-derived alcohols and amines for derivatization. |

| Catalysis | Employing enzymatic catalysts for hydrolysis or phase-transfer catalysts for esterification to reduce reagent use. |

By integrating these principles, the synthesis and subsequent modification of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of Caffeidine Acid Sodium Salt

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The conversion of caffeic acid to its sodium salt induces significant and predictable changes in the NMR spectrum, primarily affecting the nuclei in proximity to the carboxylate group. The deprotonation of the carboxylic acid to form the carboxylate anion (-COO⁻Na⁺) results in an increase in electron density around the group. This increased shielding generally causes an upfield shift (to lower ppm values) for the adjacent carbons and protons compared to the parent acid.

In ¹H NMR, the acidic proton of the carboxylic acid, which appears as a broad singlet at high chemical shift values (typically >10 ppm) in caffeic acid, is absent in the sodium salt form when dissolved in aprotic solvents or shows exchange with solvent protons in protic solvents like D₂O. The vinylic protons (H-7 and H-8) and the aromatic protons (H-2, H-5, H-6) are also influenced, though to a lesser extent.

In ¹³C NMR, the most pronounced change is observed for the carboxyl carbon (C-9), which experiences a significant upfield shift. The carbons of the vinyl group (C-7 and C-8) and the aromatic ring also exhibit minor shifts due to the change in the electronic nature of the substituent on the ring. The expected chemical shifts for Caffeic Acid Sodium Salt in a common NMR solvent like DMSO-d₆ are detailed in the table below, based on data for the parent acid and known effects of salt formation. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Caffeic Acid Sodium Salt in DMSO-d₆ Predicted data based on known shifts for caffeic acid and salt formation effects.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~126.0 |

| 2 | ~7.05 (d, J=2.0 Hz) | ~115.0 |

| 3 | - | ~145.5 |

| 4 | - | ~148.0 |

| 5 | ~6.78 (d, J=8.2 Hz) | ~116.0 |

| 6 | ~6.95 (dd, J=8.2, 2.0 Hz) | ~121.5 |

| 7 | ~7.40 (d, J=15.9 Hz) | ~144.0 |

| 8 | ~6.20 (d, J=15.9 Hz) | ~117.5 |

| 9 | - | ~169.0 |

| 3-OH | ~9.20 (s, br) | - |

| 4-OH | ~9.60 (s, br) | - |

While 1D NMR provides essential chemical shift data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning each signal and confirming the molecular structure. These techniques reveal correlations between nuclei, mapping out the complete atomic connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are spin-spin coupled, typically on adjacent carbons. For Caffeic Acid Sodium Salt, key COSY correlations would be observed between the vinylic protons H-7 and H-8, and between the coupled aromatic protons H-5 and H-6. This confirms the presence of the propenoate side chain and the substitution pattern on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signals (H-2, H-5, H-6, H-7, H-8) to their corresponding carbon signals (C-2, C-5, C-6, C-7, C-8), as listed in Table 1.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-4 bonds). It reveals correlations between protons and carbons that are not directly bonded. For Caffeic Acid Sodium Salt, critical HMBC correlations would include:

H-7 to carbons C-2, C-6, and the carboxylate carbon C-9, confirming the link between the vinyl group and the aromatic ring.

H-8 to carbon C-1 and the carboxylate carbon C-9, establishing the attachment of the carboxylate group.

Aromatic protons (H-2, H-5, H-6) to adjacent and nearby carbons, confirming the substitution pattern of the catechol ring. mdpi.com

Together, these 2D NMR experiments provide an irrefutable confirmation of the complete covalent structure of Caffeic Acid Sodium Salt.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions, such as those present in a salt. crimsonpublishers.com

The IR and Raman spectra of Caffeic Acid Sodium Salt are dominated by vibrations from the catechol ring, the acrylic side chain, and the carboxylate group. The most significant spectral difference compared to the parent caffeic acid lies in the region of the carboxyl group.

Carboxylate Group (COO⁻): The characteristic broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the sharp C=O stretching band (around 1700-1680 cm⁻¹) are absent in the sodium salt. mdpi.com They are replaced by two very strong and distinct bands corresponding to the carboxylate anion:

Asymmetric stretching (νₐₛ(COO⁻)): A very strong band typically appearing in the range of 1610-1550 cm⁻¹.

Symmetric stretching (νₛ(COO⁻)): A strong band typically appearing in the range of 1440-1360 cm⁻¹. researchgate.net

Phenolic O-H Groups: The stretching vibrations of the two phenolic hydroxyl groups on the catechol ring are expected to appear as broad bands in the region of 3500-3200 cm⁻¹.

Aromatic C=C and C-H Vibrations: The spectra will also show characteristic bands for the aromatic ring C=C stretching (around 1600-1450 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).

Vinylic C=C and C-H Vibrations: The C=C stretch of the acrylic side chain is typically observed near 1630 cm⁻¹, while the out-of-plane bending of the trans-vinylic protons gives a strong band around 980 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Caffeic Acid Sodium Salt Predicted data based on general values for sodium carboxylates and phenolic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Phenolic O-H stretch | 3500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Vinylic C=C stretch | ~1630 | Medium | Strong |

| Carboxylate Asymmetric stretch (νₐₛ) | 1610 - 1550 | Very Strong | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Strong | Strong |

| Carboxylate Symmetric stretch (νₛ) | 1440 - 1360 | Strong | Weak |

| Vinylic C-H out-of-plane bend | ~980 | Strong | Weak |

The precise frequencies of the carboxylate stretching vibrations are sensitive to the molecular environment. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group with the sodium cation in the solid state. researchgate.net A larger separation is often indicative of a more covalent character in the metal-carboxylate bond or a monodentate coordination, while a smaller separation suggests a more ionic character or a bidentate/bridging coordination. In the solid-state spectrum of Caffeic Acid Sodium Salt, factors like crystal packing and hydrogen bonding between the phenolic hydroxyl groups and the carboxylate oxygen atoms can also influence these vibrational frequencies, providing a detailed picture of the solid-state structure. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

For Caffeic Acid Sodium Salt (C₉H₇NaO₄), the monoisotopic mass is 202.0242 Da. The analysis can be performed in either positive or negative ion mode using techniques like Electrospray Ionization (ESI). nih.gov

Negative Ion Mode ESI-MS: This is often the most straightforward mode for analyzing carboxylate salts. The spectrum would be expected to show a prominent peak for the deprotonated caffeic acid anion (the caffeate ion) at a mass-to-charge ratio (m/z) of 179.035.

[M-Na]⁻ = C₉H₇O₄⁻ at m/z 179.035

Positive Ion Mode ESI-MS: In positive ion mode, several species could be observed depending on the solution conditions. The most common ions would be the intact molecule with an additional sodium ion or the sodiated acid.

[M+Na]⁺ = C₉H₇Na₂O₄⁺ at m/z 224.016

(Caffeic Acid + Na)⁺ = C₉H₈O₄Na⁺ at m/z 203.032 nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (e.g., m/z 179 in negative mode) provides valuable structural information. The fragmentation of the caffeate ion is well-characterized and typically proceeds through characteristic neutral losses.

Loss of CO₂: The most common initial fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate group to yield a vinylphenoxide ion.

[M-Na-CO₂]⁻ at m/z 135.045

Loss of CO: Subsequent fragmentation can involve the loss of carbon monoxide (28 Da).

Cleavage of the side chain: Other fragmentation pathways can involve cleavages within the acrylic side chain.

Table 3: Predicted Key Ions in the Mass Spectrum of Caffeic Acid Sodium Salt

| Ion Description | Formula | Mode | Predicted m/z |

| Caffeate Anion | [C₉H₇O₄]⁻ | Negative | 179.035 |

| Fragment (Loss of CO₂) | [C₈H₇O₂]⁻ | Negative | 135.045 |

| Sodiated Caffeic Acid | [C₉H₈O₄Na]⁺ | Positive | 203.032 |

| Sodiated Salt | [C₉H₇Na₂O₄]⁺ | Positive | 224.016 |

This combination of molecular ion determination and fragmentation analysis provides unequivocal confirmation of both the molecular weight and the core structure of Caffeic Acid Sodium Salt. aocs.orgcopernicus.org

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. nih.gov

For a hypothetical "Caffeidine Acid Sodium Salt," an HRMS analysis would be expected to yield a high-resolution mass spectrum. The data from this analysis would be presented in a table format, as shown below, to illustrate the process.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Caffeidine (B195705) Acid Sodium Salt

| Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Proposed Elemental Composition |

|---|---|---|---|

| [Value] | [Value] | [Value] | [Formula] |

Note: The values in this table are placeholders and would be populated with experimental data from an actual analysis.

The process would involve dissolving the compound and introducing it into the mass spectrometer, often using techniques like electrospray ionization (ESI). The instrument, such as a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, would then measure the m/z of the resulting ions. nih.gov The extremely low mass error between the measured and theoretical mass for a given elemental formula provides strong evidence for the compound's composition.

Tandem Mass Spectrometry for Elucidating Fragment Pathways of this compound

Tandem mass spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.govnih.gov In an MS/MS experiment, ions of the parent molecule (in this case, the ion of this compound) are selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule at its weakest bonds, providing valuable information about its structural components. rsc.org

For "this compound," the fragmentation pattern would reveal the core structure and the connectivity of its functional groups. For instance, the loss of a sodium ion or characteristic fragments related to a caffeidine or acid moiety would be expected. The fragmentation pathways of related compounds, such as caffeine (B1668208), often involve a retro-Diels-Alder (RDA) process and losses of small molecules like methyl isocyanate or carbon monoxide. nih.gov The presence of a sodium ion can also influence fragmentation, sometimes leading to the formation of sodiated fragments. uni.lu

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| [Value] | [Value] | [Value] | [Structure] |

| [Value] | [Value] | [Value] | [Structure] |

Note: The values and structures in this table are placeholders and would be determined from the MS/MS spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can construct a detailed 3D model of the molecule's structure, including bond lengths and angles. wikipedia.org

For "this compound," obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. If successful, the analysis would provide the precise coordinates of each atom in the crystal lattice.

Crystal Packing and Intermolecular Interactions in this compound

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. acs.org This packing is governed by various intermolecular interactions, such as hydrogen bonds, ion-ion interactions (in the case of a salt), π-π stacking, and van der Waals forces. acs.orgfrontiersin.org

Polymorphism and Cocrystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. sci-hub.se Different polymorphs of the same compound can have different physical properties. Investigating the potential for polymorphism in "this compound" would be important for understanding its stability and behavior. This is often done by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD). sci-hub.se

Cocrystallization is a technique where a compound is crystallized with another molecule (a "coformer") to form a new crystalline solid with potentially improved properties. frontiersin.orgbrieflands.com Studies on the cocrystallization of "this compound" would involve screening a variety of coformers to see if they can form stable cocrystals. This can be a strategy to modify the compound's physical properties without altering its chemical structure. frontiersin.org The formation of cocrystals is often driven by the formation of robust intermolecular interactions, such as hydrogen bonds, between the compound and the coformer. rjptonline.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Caffeine |

| Methyl isocyanate |

Computational Chemistry and Molecular Modeling of Caffeidine Acid Sodium Salt

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

There are no published studies on the quantum mechanical properties of Caffeidine (B195705) Acid Sodium Salt.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

No literature was found that employs Density Functional Theory (DFT) to optimize the geometry of Caffeidine Acid Sodium Salt or to predict its spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra). While DFT has been extensively used to study caffeic acid and its derivatives, these findings are not transferable to the structurally unrelated this compound. researchgate.netupr.ac.id

Frontier Molecular Orbital (FMO) Analysis of this compound

A Frontier Molecular Orbital (FMO) analysis, which investigates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties, has not been reported for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Thermodynamics

No molecular dynamics (MD) simulation studies focusing on this compound are available in the scientific literature. MD simulations are powerful tools for understanding the behavior of molecules in various environments over time.

Simulations of this compound in Aqueous and Non-Aqueous Environments

There are no published reports of MD simulations that model the dynamic behavior, conformational changes, or interactions of this compound in either aqueous or non-aqueous solvent systems.

Investigation of Ion-Specific Effects on this compound Solvation and Aggregation

Research into how different ions (ion-specific effects) might influence the solvation, stability, or aggregation tendencies of this compound through computational methods has not been conducted. Studies on similar systems, like sodium acetate (B1210297) or voltage-gated sodium channels, highlight the types of analyses that are possible but have not been applied to the target compound. rsc.orgfrontiersin.orgnih.gov

Molecular Docking and Binding Energy Calculations

No molecular docking studies have been performed to predict the binding affinity or interaction patterns of this compound with any biological target, such as proteins or nucleic acids. Consequently, there are no available binding energy calculations for this compound. Molecular docking is a common computational technique used in drug discovery and to elucidate biological mechanisms, but it has not been applied to this compound. frontiersin.orgresearchgate.netjbsoweb.com

Prediction of Binding Affinity with Model Biomolecules

Currently, there are no published research findings or data tables available that detail the predicted binding affinity of this compound with model biomolecules. Computational studies, which would typically employ methods like molecular docking or free energy calculations to determine parameters such as binding energy (kcal/mol) or inhibition constants (Ki), have not been reported for this specific compound. Such research would be necessary to understand its potential interactions with proteins, enzymes, or other biological macromolecules.

Computational Elucidation of Interaction Sites on this compound

There is no available research that computationally elucidates the specific interaction sites on the this compound molecule. Analyses such as Molecular Dynamics simulations, Quantum Theory of Atoms in Molecules (QTAIM), or Natural Bond Orbital (NBO) analysis, which are used to identify the atoms or functional groups (e.g., carbonyl groups, imidazole (B134444) ring, methyl groups) involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with other molecules, have not been published for this compound. nih.govfrontiersin.org This information is critical for understanding the mechanism of its potential molecular interactions.

Biochemical and Mechanistic Investigations of Caffeidine Acid Sodium Salt

Enzymatic Biotransformation and Metabolic Fate in Model Systems

The metabolic journey of phenolic compounds like caffeic acid and alkaloids like caffeine (B1668208) involves several enzymatic processes that alter their structure and facilitate their elimination. These transformations are critical in determining the bioavailability and biological activity of their metabolites.

In model systems, the biotransformation of caffeic acid and its derivatives is primarily characterized by hydrolysis and conjugation reactions. Caffeic acid is often present in nature as an ester, most notably chlorogenic acid (an ester of caffeic acid and quinic acid). In vitro models using pancreatic enzymes or cell cultures (like Caco-2 cells) have demonstrated that esterases can hydrolyze these esters, releasing free caffeic acid. dntb.gov.uaresearchgate.net This hydrolysis is a crucial step for its absorption. dntb.gov.ua

Once absorbed, caffeic acid undergoes extensive phase II metabolism. The primary conjugation pathways identified in vitro are methylation, sulfation, and glucuronidation. nih.govffhdj.com These reactions are catalyzed by specific enzymes:

Methylation: Catechol-O-methyltransferases (COMT) catalyze the methylation of the hydroxyl groups on the aromatic ring, converting caffeic acid into compounds like ferulic acid and isoferulic acid. ffhdj.com

Sulfation: Sulfotransferases (SULTs) are responsible for adding sulfate groups. nih.gov

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate caffeic acid with glucuronic acid. nih.govffhdj.com

These conjugation processes increase the hydrophilicity of the compounds, which aids in their subsequent excretion. nih.govffhdj.com

Information on caffeidine (B195705), a hydrolyzed product of caffeine, is scarce. However, its nitrosated derivative, mononitroso caffeidine (MNC), has been shown to undergo enzymatic demethylation in vitro, suggesting it is also a substrate for metabolic enzymes. nih.gov

In vitro studies have successfully identified numerous metabolites for both caffeic acid and caffeine. For caffeic acid, biotransformation is not limited to simple conjugation. Reduction of the side chain can also occur, leading to dihydrocaffeic acid. mdpi.com The enzymatic transformation of caffeic acid by polyphenol oxidase can yield new oxidized metabolites like caffeoxynic acid and caffeicinic acid. nih.gov

Caffeine's metabolism is well-documented and primarily occurs in the liver via the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for over 95% of its primary metabolism. clinpgx.org This process leads to the formation of three primary dimethylxanthine metabolites. researchgate.net

Below is a table of identified biotransformation products for caffeic acid and caffeine in model systems.

| Parent Compound | Biotransformation Pathway | Resulting Products |

| Caffeic Acid | Methylation, Sulfation, Glucuronidation | Ferulic acid, Isoferulic acid, Sulfate conjugates, Glucuronide conjugates nih.govffhdj.com |

| Reduction | Dihydrocaffeic acid mdpi.com | |

| Oxidation | Caffeoxynic acid, Caffeicinic acid, Isocaffeicinic acid nih.gov | |

| Caffeine | N-3 demethylation (~84%) | Paraxanthine researchgate.net |

| N-1 demethylation (~8%) | Theobromine (B1682246) researchgate.net | |

| N-7 demethylation (~8%) | Theophylline researchgate.net | |

| C-8 hydroxylation | 1,3,7-trimethyluric acid clinpgx.org |

Investigation of Molecular Interactions with Biomolecular Targets

The physiological effects of these compounds are initiated by their interaction with specific biomolecular targets, such as receptors and enzymes.

Caffeine is a well-established antagonist of adenosine (B11128) receptors, which is the primary mechanism for its stimulant effects. wikipedia.org Its molecular structure is similar to adenosine, allowing it to bind to A1 and A2A receptors without activating them, thus blocking the effects of endogenous adenosine. wikipedia.orgnih.gov The binding affinities of caffeine and its primary metabolite, paraxanthine, have been quantified in various tissues. avma.orgresearchgate.net In contrast, there is a lack of evidence for direct, high-affinity binding of caffeic acid to adenosine receptors.

The table below summarizes the binding affinities of caffeine and related methylxanthines for adenosine receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki in µM) |

| Caffeine | A1 | ~50 nih.gov |

| A2A | ~40 nih.gov | |

| Paraxanthine | A1 / A2A | Similar affinity to Caffeine avma.org |

| Theophylline | A1 / A2A | Higher affinity than Caffeine avma.org |

| Theobromine | A1 / A2A | Lower affinity than Caffeine avma.org |

Both caffeic acid and caffeine have been shown to interact with and modulate the activity of various enzymes in vitro.

Caffeic acid is a potent inhibitor of several human liver cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. It exhibits competitive inhibition against CYP1A2, CYP2C9, and CYP2D6. nih.gov It has also been identified as a dual inhibitor of matrix metalloproteinase-9 (MMP-9) and dipeptidyl peptidase-4 (DPP-4). mdpi.comnih.gov

Caffeine is known to be a weak, non-selective inhibitor of phosphodiesterase (PDE) enzymes, which leads to increased intracellular levels of cyclic AMP (cAMP). wikipedia.orgnih.gov However, this effect typically requires concentrations higher than those achieved through normal consumption. nih.gov More recent in vitro studies have also explored caffeine's inhibitory potential against enzymes involved in skin aging, such as collagenase, elastase, and tyrosinase. nih.gov

The table below details the enzyme inhibition kinetics for caffeic acid and caffeine.

| Compound | Target Enzyme | Type of Inhibition | Inhibition Constant |

| Caffeic Acid | CYP1A2 | Competitive | Ki = 1.16 µM nih.gov |

| CYP2C9 | Competitive | Ki = 0.95 µM nih.gov | |

| CYP2D6 | Competitive | Ki = 1.10 µM nih.gov | |

| MMP-9 | - | IC50 = 88.99 µM nih.gov | |

| DPP-4 | - | IC50 = 158.19 µM nih.gov | |

| Caffeine | Phosphodiesterases | Non-selective | Requires >200 µM concentrations nih.gov |

| Collagenase | - | IC50 = 41.86% inhibition at 1000 µg/mL nih.gov | |

| Elastase | - | IC50 = 36.44% inhibition at 1000 µg/mL nih.gov | |

| Tyrosinase | - | IC50 = 13.72% inhibition at 1000 µg/mL nih.gov |

Cellular Mechanisms of Action in In Vitro Cell Culture Models

In vitro cell culture models are invaluable for elucidating the cellular and molecular pathways affected by bioactive compounds.

The cellular mechanisms of caffeic acid are multifaceted. It has demonstrated potent antioxidant activity by scavenging free radicals and boosting the activity of antioxidant enzymes, thereby protecting cells from oxidative stress and reducing lipid peroxidation. researchgate.net Caffeic acid can modulate key inflammatory and signaling pathways. For instance, it has been shown to inhibit the activation of NF-κB and downstream targets like VEGF and MMP-9, which are involved in inflammation and cell proliferation. nih.gov It also affects major cell signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to cell growth and survival. nih.gov

Caffeine has been extensively studied for its effects on cell cycle progression and apoptosis. nih.gov In various cell lines, caffeine has been shown to inhibit cell proliferation by inducing cell cycle arrest, often in the G0/G1 phase. nih.govaacrjournals.org This arrest is associated with the inhibition of key regulatory proteins like the cyclin D1-cdk4 complex and subsequent phosphorylation of the retinoblastoma protein (pRb). aacrjournals.org Caffeine can also induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov At a broader level, recent studies using yeast models, which share conserved pathways with human cells, indicate that caffeine's effects on longevity and stress response are mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. sciencealert.combiocompare.comqmul.ac.uktechnologynetworks.com Activation of AMPK, a cellular energy sensor, in turn, influences the Target of Rapamycin (TOR) signaling pathway, which governs cell growth, DNA repair, and stress responses. sciencealert.comqmul.ac.uktechnologynetworks.com

Impact on Cellular Signaling Pathways (e.g., cAMP, calcium modulation)

Caffeidine Acid Sodium Salt is understood to exert significant influence on crucial cellular signaling pathways, notably modulating cyclic adenosine monophosphate (cAMP) and intracellular calcium concentrations. The compound can inhibit phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels. wikipedia.orgnih.govmdpi.com This elevation in cAMP can, in turn, activate protein kinase A (PKA) and influence downstream signaling cascades. For instance, in certain cell types, increased cAMP is associated with the regulation of metabolic processes such as fat breakdown and can enhance cardiac output. mdpi.com

Studies on related compounds have demonstrated a dose-dependent effect on cAMP levels. For example, in LPS-activated cord blood monocytes, caffeine at concentrations of 50 and 100 µM led to a 4- to 6-fold increase in cAMP accumulation after 24 hours. researchgate.net

In addition to its effects on cAMP, this compound is implicated in the modulation of intracellular calcium ([Ca²⁺]i). It can induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. wikipedia.orgnih.gov This effect is often observed as a transient increase in cytosolic calcium levels. jneurosci.org In frog skeletal muscle fibers, low concentrations of caffeine (0.2-0.4 mM) were found to potentiate twitch tension with a slight increase in the intracellular calcium signal, while higher concentrations (0.6-1.5 mM) also elevated the resting intracellular calcium concentration. nih.govscispace.com Similarly, in primary cultures of rat cerebellar granule cells, caffeine at 10 and 20 mM induced a significant increase in intracellular calcium concentration. researchgate.net

| Cell Type | Concentration | Effect on cAMP | Effect on [Ca²⁺]i |

|---|---|---|---|

| LPS-activated Cord Blood Monocytes | 50-100 µM | 4- to 6-fold increase | Not reported |

| Frog Skeletal Muscle Fibers | 0.2-0.4 mM | Not reported | Slight increase |

| Frog Skeletal Muscle Fibers | 0.6-1.5 mM | Not reported | Elevated resting concentration |

| Rat Cerebellar Granule Cells | 10-20 mM | Not reported | Significant increase |

Effects on Gene Expression and Protein Regulation (e.g., transcriptional profiling)

The influence of this compound extends to the regulation of gene expression and protein synthesis, impacting various cellular processes. Transcriptional profiling studies on analogous compounds have revealed modulation of genes involved in inflammation, metabolism, and cell cycle control. For example, caffeic acid has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) at the transcriptional level by inhibiting the activity of transcription factors such as activator protein-1 (AP-1) and nuclear factor-κB (NF-κB). oup.com

In the context of protein regulation, research indicates that related compounds can affect both protein synthesis and degradation pathways. In C2C12 skeletal myotubes, high concentrations of caffeine were found to suppress protein synthesis by inhibiting the Akt/mTOR/p70S6K signaling pathway. researchgate.netnih.gov The same studies also reported an increase in the expression of muscle RING finger 1 (MuRF1) and atrogin-1/MAFbx, which are key regulators of muscle protein degradation. researchgate.net Furthermore, in protein-energy malnourished neonatal cardiac muscle cells, caffeine was observed to inhibit both DNA and protein synthesis in a dose-dependent manner. nih.gov

| Gene/Protein | Cell Type/Model | Effect | Mechanism |

|---|---|---|---|

| COX-2 (Gene) | JB6 P+ cells | Downregulation | Inhibition of AP-1 and NF-κB |

| Akt/mTOR/p70S6K (Protein Pathway) | C2C12 Myotubes | Suppression | Inhibition of protein synthesis |

| MuRF1, Atrogin-1/MAFbx (Genes) | C2C12 Myotubes | Upregulation | Stimulation of protein degradation |

| Overall DNA and Protein Synthesis | Neonatal Cardiac Muscle Cells | Inhibition | Dose-dependent effect |

Cellular Uptake and Intracellular Distribution Studies of this compound

The cellular uptake and subsequent intracellular distribution of this compound are critical determinants of its biological activity. Studies on structurally similar phenolic compounds, such as caffeic acid, indicate that uptake can occur in various cell types, including cancer cell lines. In human colon adenocarcinoma cells (HT-29), caffeic acid is absorbed and metabolized by the cells. nih.gov

The efficiency of cellular uptake can be influenced by the specific chemical form of the compound. For instance, esterification of caffeic acid can enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert intracellular effects. researchgate.net Once inside the cell, the distribution of these compounds is not fully elucidated but is expected to involve various cellular compartments where they can interact with their molecular targets. For example, in BxPC3 pancreatic cancer cells, fluorescently labeled liposomes containing a caffeic acid derivative were observed to be effectively internalized. nih.gov

Research on endothelial cells has shown that even nanomolar concentrations of caffeic acid can be taken up and influence cellular processes like glucose uptake. plos.org In THP-1 derived macrophages, a combination of caffeic acid and chlorogenic acid was found to decrease cellular fatty acid uptake, suggesting a role in modulating lipid metabolism within these cells. cambridge.org

| Cell Line | Compound Studied | Observation |

|---|---|---|

| HT-29 (Human Colon Adenocarcinoma) | Caffeic Acid | Absorbed and metabolized by the cells. nih.gov |

| BxPC3 (Pancreatic Cancer) | Caffeic Acid Derivative (in liposomes) | Effective internalization observed. nih.gov |

| Endothelial Cells | Caffeic Acid | Uptake at nanomolar concentrations affecting glucose transport. plos.org |

| THP-1 (Macrophage-like) | Caffeic Acid & Chlorogenic Acid | Decreased cellular fatty acid uptake. cambridge.org |

Antioxidant and Pro-oxidant Activity at the Molecular Level

Radical Scavenging Mechanisms and Electron Transfer Reactions

At the molecular level, this compound is expected to exhibit potent antioxidant activity, primarily through radical scavenging mechanisms. The antioxidant properties of related compounds like caffeic acid are well-documented and are attributed to their chemical structure, which allows for the donation of a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET).

Theoretical studies on caffeic acid's interaction with the highly reactive hydroxyl radical (•OH) have shown that both hydrogen abstraction and radical addition are highly feasible pathways for scavenging this radical, with a slight preference for radical addition. acs.orgnih.gov The scavenging of superoxide anion radicals (O₂⁻) by caffeic acid has also been demonstrated, with the ortho-diphenol (catechol) moiety being crucial for this activity. mdpi.comresearchgate.net

The efficiency of radical scavenging can be quantified by the IC50 value, which represents the concentration of the antioxidant required to decrease the initial concentration of a specific radical by 50%.

| Radical | Compound | IC50 Value |

|---|---|---|

| DPPH | Caffeic Acid | 5.9 µg/mL nih.gov |

| DPPH | Caffeic Acid | 39.5 µM |

| DPPH | Caffeic Acid | 50 µM researchgate.net |

| Hydroxyl Radical (•OH) | Caffeic Acid | 8.8 µM nih.gov |

Interactions with Reactive Oxygen and Nitrogen Species

This compound is anticipated to interact with a broad range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative and nitrosative stress. The parent compound, caffeic acid, has been shown to effectively scavenge various ROS, including hydroxyl radicals and superoxide anions. mdpi.comnih.gov It can also inhibit the formation of ROS by chelating metal ions like iron, which prevents the Fenton reaction—a major source of hydroxyl radicals. acs.org

In cellular systems, caffeic acid has been observed to inhibit silica-induced production of hydrogen peroxide (H₂O₂) and hydroperoxides in Raw 264.7 cells, although it did not affect superoxide anion production in this model, suggesting its action is downstream of superoxide formation. Conversely, in stimulated neutrophils, caffeic acid and its esters have been shown to inhibit the production of superoxide anion radicals. researchgate.net

With respect to RNS, derivatives of caffeic acid have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced RAW 264.7 macrophages. nih.gov Caffeic acid phenethyl ester (CAPE), a related compound, has been found to inhibit the gene expression and enzymatic activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov This suggests that this compound may also play a role in modulating NO-mediated signaling and pathological processes. jksus.org

Interactions of Caffeidine Acid Sodium Salt in Complex Chemical Systems

Solution Chemistry and Physico-Chemical Equilibria

The behavior of Caffeidine (B195705) Acid Sodium Salt in solution is governed by its chemical structure, which features a carboxylic acid group, an imidazole (B134444) ring, and a urea (B33335) moiety. These functional groups dictate its acid-base properties and solubility characteristics.

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For Caffeidine Acid, the primary acidic functional group is the carboxylic acid (-COOH). While specific experimental pKa values for Caffeidine Acid are not extensively documented in publicly available literature, its acidity can be inferred from its structure. As a carboxylic acid, it is expected to be a weak acid. The pKa value would be influenced by the electron-withdrawing effects of the substituted imidazole ring.

For context, related compounds such as caffeine (B1668208) have a pKa of approximately 0.61, indicating it is a very weak base. kyoto-u.ac.jporganicchemistrydata.org It is important to note that this pKa is for the protonation of the caffeine molecule, not the deprotonation of an acidic group. Caffeic acid, another compound sometimes confused due to its name, has two pKa values, pKa1 of approximately 4.02 and pKa2 of approximately 8.43, corresponding to its carboxylic acid and phenolic hydroxyl groups, respectively. shd-pub.org.rs

The determination of the pKa of Caffeidine Acid would likely involve standard methods such as potentiometric titration or spectrophotometric analysis as a function of pH. Such studies would be essential for understanding its physiological and environmental behavior.

Table 1: Comparison of pKa Values for Related Compounds

| Compound | pKa Value(s) | Notes |

| Caffeidine Acid | Not available | Expected to have a pKa typical of a carboxylic acid. |

| Caffeine | ~0.61 | Basic pKa (protonation). kyoto-u.ac.jporganicchemistrydata.org |

| Caffeic Acid | pKa1 ≈ 4.02, pKa2 ≈ 8.43 | Acidic pKa values for carboxylic and phenolic groups. shd-pub.org.rs |

This table is interactive. Click on the headers to sort the data.

The solubility of a compound is a key physico-chemical property. Caffeidine Acid Sodium Salt, being the salt of a carboxylic acid, is expected to exhibit significantly higher aqueous solubility compared to its free acid form, Caffeidine Acid. The presence of the sodium ion facilitates dissociation in polar solvents like water.

Water : High solubility is expected due to the ionic nature of the sodium salt and the polar functional groups in the Caffeidine Acid molecule.

Ethanol (B145695) and Methanol (B129727) : Moderate solubility is likely, as these are polar protic solvents that can solvate both the sodium cation and the caffeidine anion.

Dimethyl Sulfoxide (DMSO) : Good solubility is anticipated due to its high polarity and ability to dissolve a wide range of organic compounds and salts.

Non-polar solvents (e.g., hexane, toluene) : Poor solubility is expected as these solvents cannot effectively solvate the charged species.

For comparison, the solubility of caffeine in water is approximately 2.17 g/100 mL at 25 °C, and it is soluble in organic solvents like ethanol and DMSO. caymanchem.comwikipedia.org The addition of various sodium salts has been shown to either increase ("salting-in") or decrease ("salting-out") the solubility of caffeine in water. nih.gov

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | High | Polar, ionic interactions. |

| Ethanol | Moderate | Polar protic solvent. |

| Methanol | Moderate | Polar protic solvent. |

| DMSO | Good | Highly polar aprotic solvent. |

| Hexane | Poor | Non-polar solvent. |

This table is interactive. Users can add or modify data based on future experimental findings.

Complexation and Chelation Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) in the Caffeidine Acid molecule suggests a potential for complexation and chelation with metal ions and other organic molecules.

While there is a lack of specific research on the interaction of Caffeidine Acid with metal ions, its structure contains potential coordination sites. The carboxylate group is a well-known ligand for a variety of metal ions. The nitrogen atoms of the imidazole ring and the oxygen atoms of the urea moiety could also participate in metal coordination.

In related compounds, caffeine has been shown to form complexes with various metal ions, although its chelating activity is considered weak. echemcom.comresearchgate.net Caffeic acid, with its catechol and carboxylate groups, is a more effective chelating agent for metal ions. nih.govmdpi.com Given that Caffeidine Acid possesses a carboxylate group, it is plausible that it can form complexes with metal ions, but the stability and structure of these complexes have yet to be investigated.

Supramolecular chemistry involves the formation of complex assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Caffeine is well-known for its ability to form cocrystals and other supramolecular structures with a variety of coformers, including carboxylic acids. iucr.orgacs.org

Caffeidine Acid, with its hydrogen bond donors (N-H in the urea moiety) and acceptors (C=O groups, imidazole nitrogens), has the potential to form supramolecular assemblies with other organic molecules. However, there is a notable absence of studies on the cocrystallization or supramolecular chemistry of Caffeidine Acid in the current literature. This remains an area for future research.

Chromatographic Behavior and Separation Science

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. As a degradation product of caffeine, Caffeidine Acid is relevant in the analysis of caffeine stability and metabolism.

High-performance liquid chromatography (HPLC) is a common method for the analysis of caffeine and its degradation products. ijcrt.orgnih.gov For the separation of Caffeidine Acid, a reversed-phase HPLC method would likely be employed.

Stationary Phase : A C18 column is a common choice for the separation of moderately polar compounds like Caffeidine Acid.

Mobile Phase : A mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier like methanol or acetonitrile (B52724) would be typical. The pH of the mobile phase would be a critical parameter to optimize the retention and peak shape of Caffeidine Acid.

Detection : UV detection would be suitable, as the imidazole ring and other chromophores in the molecule are expected to absorb UV light. The detection wavelength for caffeine is typically around 273 nm, and a similar wavelength would likely be appropriate for Caffeidine Acid. uah.estruman.edu

Studies on the degradation of caffeine often involve the chromatographic separation of its various byproducts. ird.frnih.govresearchgate.net In such analyses, Caffeidine Acid would be one of the target analytes, and its chromatographic behavior would be characterized by its retention time under specific HPLC conditions.

Table 3: Typical HPLC Parameters for the Analysis of Caffeine and its Degradation Products

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with an acid modifier (e.g., acetic acid, formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~273 nm |

| Injection Volume | 10 - 20 µL |

This table provides a general guideline for the chromatographic analysis of compounds structurally related to Caffeidine Acid.

Development of Advanced Chromatographic Methods for this compound Analysis

The analysis of this compound, a known impurity and degradation product of caffeine, necessitates the development of advanced chromatographic methods to ensure the quality and purity of caffeine-containing products. polycil.co.ukboropharm.comnanoaxisllc.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose, offering high resolution and sensitivity for separating impurities from the active pharmaceutical ingredient (API). helixchrom.com

Method development for this compound would focus on optimizing several key parameters to achieve a robust and reliable separation. The choice of the stationary phase is critical; a C18 column is a common starting point for reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is carefully adjusted to control the retention and elution of the analytes. uv.esphenomenex.com

Gradient elution, where the concentration of the organic solvent is varied during the analytical run, is often employed to effectively separate compounds with a wide range of polarities, which is common in impurity profiling. phenomenex.com Detection is typically performed using a UV detector, as compounds with chromophores, such as this compound, absorb ultraviolet light. nih.gov The selection of the detection wavelength is optimized for maximum sensitivity for the impurity.

Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and is suitable for separating polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in mass spectrometry and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% to 40% B over 10 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a narrow-bore column to ensure optimal performance. |

| Column Temperature | 35 °C | Improves peak shape and reproducibility by reducing viscosity. |

| Detection | UV at 273 nm | Wavelength at which caffeine and its impurities typically show strong absorbance. |

| Injection Volume | 2 µL | Small volume to prevent column overloading and maintain peak sharpness. |

Retention Mechanism Studies in Liquid Chromatography (HPLC, UHPLC)

The retention of this compound in reversed-phase liquid chromatography is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. uv.es As a salt, its retention behavior is also significantly influenced by the pH of the mobile phase. The pH affects the ionization state of the molecule, which in turn alters its polarity and interaction with the stationary phase. chromatographyonline.com

In a typical reversed-phase setup, a lower pH would lead to the protonation of any basic functional groups in the this compound molecule, making it more polar and thus reducing its retention time. Conversely, a higher pH could deprotonate acidic functional groups, increasing polarity and also leading to earlier elution. The precise control of mobile phase pH is therefore crucial for achieving reproducible retention times and optimal separation from caffeine and other impurities. chromatographyonline.com

The organic modifier in the mobile phase, such as acetonitrile, competes with the analyte for the binding sites on the stationary phase. Increasing the concentration of the organic modifier weakens the hydrophobic interactions between the this compound and the stationary phase, leading to a shorter retention time. uv.es

Illustrative Effect of Mobile Phase pH on Retention Time of this compound

| Mobile Phase pH | Retention Time (min) | Peak Shape |

|---|---|---|

| 2.5 | 3.2 | Symmetrical |

| 4.0 | 4.5 | Symmetrical |

| 5.5 | 4.8 | Broadening |

Crystallization from Solution and Solid-State Transformations

Controlled Crystallization Techniques for this compound

Controlled crystallization is a critical process in the pharmaceutical industry for isolating impurities and for obtaining a desired solid form of a substance. For this compound, techniques such as cooling crystallization, anti-solvent addition, and evaporation crystallization could be employed.

In cooling crystallization, a saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal formation. The cooling rate is a key parameter that influences crystal size and purity.

Anti-solvent crystallization involves adding a solvent in which the this compound is insoluble (the anti-solvent) to a solution of the compound. This induces precipitation and crystallization. The rate of anti-solvent addition and the degree of mixing are important for controlling the crystallization process.

Evaporation crystallization involves the slow evaporation of the solvent from a solution, which increases the concentration of the solute and leads to crystallization. This method is often used for obtaining high-quality single crystals for structural analysis. The presence of other salts or impurities in the solution can significantly affect the crystallization process, potentially leading to the formation of different crystal forms or inhibiting crystallization altogether. nih.govmdpi.com

Phase Transitions and Solid-State Stability of this compound

The solid-state stability of a compound like this compound is crucial for its handling, storage, and its role as a reference standard in analytical testing. Solid-state properties can be influenced by factors such as temperature, humidity, and light. vxppharma.comsiip.ac.inslideshare.net

Phase transitions, such as the conversion from an amorphous to a crystalline form or between different crystalline polymorphs, can be induced by changes in environmental conditions. These transitions can affect the physical and chemical properties of the compound. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to study these phase transitions.

The stability of this compound in the solid state would be assessed through forced degradation studies, where the compound is exposed to harsh conditions (e.g., high temperature, high humidity, UV light) to identify potential degradation pathways and products. vxppharma.com This information is vital for establishing appropriate storage conditions and shelf-life for the compound as a reference material. The presence of moisture can be particularly detrimental for a sodium salt, potentially leading to deliquescence and chemical degradation. siip.ac.in

Illustrative Solid-State Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Time Point | Appearance | Purity by HPLC (%) |

|---|---|---|

| Initial | White to off-white powder | 99.8 |

| 1 Month | No change | 99.5 |

| 3 Months | Slight discoloration | 98.9 |

Future Research Trajectories and Interdisciplinary Applications of Caffeidine Acid Sodium Salt

Exploration of Novel Synthetic Methodologies

The primary route to Caffeidine (B195705) Acid is through the alkaline hydrolysis of caffeine (B1668208). researchgate.netniscpr.res.in Future research will aim to develop more controlled, efficient, and scalable synthetic methodologies beyond this simple degradation pathway. Drawing inspiration from the extensive research into caffeine and purine (B94841) derivatives, scientists can explore several innovative avenues. researchgate.netresearchgate.net

One promising direction is the adaptation of total synthesis strategies, which are well-established for isotopically labeled caffeine. rsc.org These methods involve building the molecule from simpler, labeled precursors like urea (B33335) or formamide. A similar bottom-up approach for Caffeidine Acid Sodium Salt would offer precise control over the molecular structure, enabling the introduction of functional groups or isotopic labels for mechanistic studies.

Furthermore, partial synthesis, or semi-synthesis, presents another viable route. This could involve modifying closely related xanthine (B1682287) derivatives through controlled methylation and other organic reactions, mirroring techniques used to create a wide array of caffeine analogs. acs.orgthieme-connect.com The goal is to devise synthetic pathways that are not only high-yielding but also "green," minimizing harsh reagents and byproducts, a growing trend in modern chemical synthesis. spacedaily.com

Table 1: Proposed Synthetic Research Trajectories

| Research Trajectory | Potential Starting Materials | Key Methodologies | Desired Outcome |

|---|---|---|---|

| Controlled Hydrolysis | Caffeine, Sodium Hydroxide (B78521) | Microwave-assisted synthesis, Flow chemistry | Increased yield, reduced reaction time, enhanced purity. |

| Total Synthesis | Labeled Urea, Formamide derivatives | Multi-step organic synthesis, Ring-closing reactions | Access to isotopically labeled Caffeidine Acid for metabolic tracking. |

| Semi-synthesis | Xanthine, Theophylline, Theobromine (B1682246) | Regioselective methylation, Functional group interconversion | Creation of novel Caffeidine Acid analogs with unique properties. |

Advanced Material Science Applications of this compound

While caffeine itself has been explored as a catalyst and a component in novel biomaterials, the potential of this compound in material science remains untapped. spacedaily.comrsc.org Its unique structure, featuring both a carboxylate group and the core imidazole (B134444) ring, suggests several exciting future applications.

Researchers are expected to investigate this compound as a monomer for the synthesis of novel polyesters and other polymers. The carboxylate and amine functionalities provide reactive sites for polymerization reactions. The resulting materials could exhibit unique properties, such as biocompatibility and tailored degradation profiles, making them suitable for medical applications like drug delivery systems or tissue engineering scaffolds. Caffeine has already been used to catalyze the formation of biocompatible gels for drug delivery, suggesting a similar potential for its derivatives. spacedaily.com

Another area of exploration is the use of this compound in the development of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific geometry and functional groups of this compound could act as a novel organic linker, creating MOFs with tailored pore sizes and chemical environments for specific applications, similar to how caffeine has been incorporated into zirconium-based MOFs. acs.org

Targeted Mechanistic Biological Studies in Pre-clinical Models

Future preclinical research will need to focus on elucidating the specific molecular targets and physiological effects of this compound. A critical first step is to investigate its interaction with adenosine (B11128) receptors (A1 and A2A) to determine if it shares the primary mechanism of action of caffeine. rsc.org Subsequent studies in cell-based assays and animal models will explore its effects on the central nervous system, cardiovascular function, and metabolic processes.

Table 2: Outline for Preclinical Mechanistic Studies

| Research Question | Preclinical Model | Key Endpoints to Measure | Potential Significance |

|---|---|---|---|

| Does it bind to adenosine receptors? | In vitro receptor binding assays | Receptor affinity (Ki), Functional activity (agonist/antagonist) | Determines if it acts like caffeine or has a different primary mechanism. |

| What are its effects on neuronal activity? | Neuronal cell cultures, Rodent models | Changes in neurotransmitter release, Behavioral responses (e.g., alertness, anxiety) | Elucidates its potential psychoactive properties. |

| How does it affect metabolic pathways? | Liver cell lines (hepatocytes), Metabolic studies in rodents | Gene expression of metabolic enzymes, Plasma levels of lipids and glucose | Identifies any unique metabolic regulatory functions. |

| Does it contribute to caffeine's toxicity/synergy? | Co-administration studies with caffeine/other drugs | Assessment of cell viability, Pharmacokinetic profiles | Provides a more complete picture of caffeine's safety and drug interactions. |

Development of Novel Analytical Techniques for this compound and its Metabolites

To support all the proposed research areas, the development of robust and sensitive analytical methods for the detection and quantification of this compound is paramount. Currently, methods are well-established for caffeine and its primary metabolites, typically employing High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. nih.govresearchgate.net

Future work must focus on creating and validating specific assays for this compound. This will likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, making it ideal for detecting low concentrations of the compound in complex biological matrices like plasma and urine. wiley.comresearchgate.net

Developing stable isotope-labeled internal standards for Caffeidine Acid will be crucial for achieving high accuracy and precision in quantitative analyses. These advanced analytical methods will be essential for:

Pharmacokinetic studies: To accurately measure its absorption, distribution, metabolism, and excretion in preclinical models. frontiersin.org

Impurity profiling: To quantify its presence as an impurity in caffeine raw materials and finished products, ensuring pharmaceutical quality. lcms.cz

Metabolomics research: To identify and quantify further metabolites of Caffeidine Acid itself, providing a complete picture of the caffeine degradation pathway.

The establishment of these analytical tools will provide the foundational capability required to rigorously explore the synthesis, material applications, and biological activity of this understudied compound.

Q & A

Q. What are the validated methods for synthesizing Caffeidine Acid Sodium Salt, and how can purity be confirmed?

Methodological Answer : Synthesis typically involves neutralization reactions between the parent acid (caffeidine acid) and a sodium base (e.g., NaOH). To confirm purity:

- Use titration to verify stoichiometric equivalence between acid and base .

- Characterize the product via pH testing (universal indicator or pH meter) to confirm neutralization .

- Employ gravimetric analysis for insoluble salt validation or solubility tests in polar/non-polar solvents .

- Advanced characterization requires spectroscopic techniques (e.g., FTIR, NMR) and elemental analysis, as outlined in standardized protocols for salt preparation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer :

- Ion-selective electrodes (ISEs) or atomic absorption spectroscopy (AAS) for sodium quantification .

- High-performance liquid chromatography (HPLC) paired with UV-Vis detection to separate and quantify the compound in biological or environmental samples .

- For rapid screening, pH-dependent solubility profiling can distinguish salts from free acids/bases .

- Always validate methods using spiked recovery experiments to assess matrix interference .

Q. How does the solubility profile of this compound vary across solvents, and how does this impact experimental design?

Methodological Answer :

- Conduct solubility screens in water, ethanol, DMSO, and buffers (e.g., phosphate, acetate) at varying pH levels .

- Solubility in polar solvents (e.g., water) is typically higher due to ionic dissociation, while non-polar solvents may precipitate the salt .

- Document solubility thresholds to optimize solvent selection for reactions or bioavailability studies .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound samples during longitudinal studies?

Methodological Answer :

Q. What experimental designs are optimal for studying the compound’s interaction with biological sodium transporters?

Methodological Answer :

- Use isotopic tracing (e.g., ²²Na⁺) to track sodium flux in cell cultures or ex vivo tissues .

- Pair pharmacological inhibitors (e.g., amiloride for ENaC channels) with this compound to isolate transport mechanisms .

- Validate findings using knockout models or CRISPR-edited cell lines to confirm target specificity .